Osmium (IV) oxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

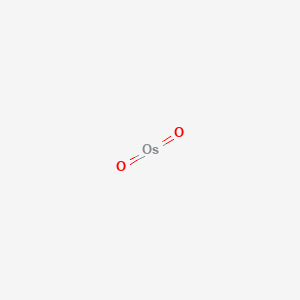

dioxoosmium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Os | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHWVKGUXMUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Os]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Os | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-02-1 | |

| Record name | Osmium oxide (OsO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Osmium (IV) Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osmium (IV) oxide (OsO₂), also known as osmium dioxide, is a transition metal oxide that has garnered significant interest due to its remarkable electronic and structural properties. Exhibiting metallic conductivity, high chemical stability, and a distinct crystalline structure, OsO₂ is a material of considerable importance in fields ranging from catalysis and electrochemistry to advanced electronics. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its crystal structure, electrical resistivity, and surface electronic states. The information presented herein is supported by a compilation of quantitative data from experimental studies and theoretical calculations. Detailed experimental protocols for the characterization of OsO₂ are also provided, accompanied by workflow diagrams to facilitate a deeper understanding of the methodologies.

Core Electronic Properties of this compound

This compound is characterized by its metallic nature, a property that distinguishes it from many other metal oxides. Single crystals of OsO₂ are noted for their low electrical resistivity, which is on the order of micro-ohm centimeters at room temperature. This metallic behavior is a direct consequence of its electronic band structure, where the Fermi level crosses the Os 5d and O 2p derived bands, leading to a significant density of states at the Fermi level and enabling facile charge transport.

The crystal structure of OsO₂ is a key determinant of its electronic properties. It crystallizes in the tetragonal rutile structure, belonging to the P4₂/mnm space group. This structure consists of a three-dimensional network of corner and edge-sharing OsO₆ octahedra. The arrangement of these octahedra dictates the orbital overlap and, consequently, the electronic band dispersion. Theoretical studies, often employing Density Functional Theory (DFT), have corroborated the metallic nature of OsO₂ and have provided detailed insights into its band structure, including the presence of Dirac-like dispersions in certain high-symmetry directions of the Brillouin zone.

Quantitative Data Summary

The following tables summarize key quantitative data on the electronic and structural properties of this compound, compiled from various experimental and theoretical studies.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | P4₂/mnm (No. 136) | [1] |

| Lattice Parameter (a) | 4.50 Å - 4.565 Å | [2] |

| Lattice Parameter (c) | 3.18 Å - 3.211 Å | [2] |

Table 2: Electrical Properties of this compound Single Crystals

| Property | Value | Measurement Conditions | Reference |

| Electrical Resistivity | ~15 µΩ·cm | Room Temperature | [1] |

| Residual Resistivity Ratio (RRR) | 50 | - | [1] |

| Conduction Character | Metallic | Temperature-dependent resistivity | [1][2] |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for this compound

| Core Level | Binding Energy (eV) | Reference |

| Os 4f₇/₂ | 51.5 - 52.7 | [3][4] |

| Os 4f₅/₂ | 54.2 - 56.2 | [3][4] |

| O 1s | 529 - 530 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic properties of this compound.

Single Crystal Growth by Chemical Vapor Transport (CVT)

High-quality single crystals of OsO₂ are essential for accurate measurements of its intrinsic electronic properties. The Chemical Vapor Transport (CVT) method is a widely used technique for growing such crystals.

Protocol:

-

Preparation: High-purity OsO₂ powder is placed at one end (the source zone) of a quartz ampoule.

-

Transport Agent: A transport agent, typically a small amount of an oxidizing agent like O₂, is introduced into the ampoule before it is evacuated and sealed.

-

Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace, and a temperature gradient is established. The source zone is maintained at a higher temperature (e.g., 940 °C), while the other end (the growth zone) is kept at a slightly lower temperature (e.g., 900 °C).

-

Transport Reaction: At the source zone, OsO₂ reacts with the transport agent to form a volatile osmium species, such as osmium tetroxide (OsO₄), via the reversible reaction: OsO₂(s) + O₂(g) ⇌ OsO₄(g)[2].

-

Crystal Growth: The gaseous OsO₄ diffuses to the cooler growth zone, where the equilibrium shifts, causing the decomposition of OsO₄ and the deposition of OsO₂ as single crystals[2].

-

Harvesting: After a prolonged period (several days to weeks), the furnace is slowly cooled, and the single crystals of OsO₂ are harvested from the growth zone.

Crystal Structure Determination by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise crystal structure and lattice parameters of OsO₂.

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of OsO₂ is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. The crystal is rotated, and a series of diffraction patterns are collected at various orientations.

-

Data Processing: The collected diffraction data are processed to correct for factors such as polarization and absorption. The intensities and positions of the diffraction spots are used to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The initial positions of the osmium and oxygen atoms are determined using methods like Patterson or direct methods. The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factor amplitudes, yielding the final atomic coordinates and displacement parameters.

Surface Electronic State Analysis by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms at the surface of a material.

Protocol:

-

Sample Preparation: An OsO₂ single crystal is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. The surface may be cleaned by gentle sputtering with Ar⁺ ions to remove surface contaminants.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα, hν = 1486.6 eV). The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron energy analyzer.

-

Spectral Analysis: Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra of the Os 4f and O 1s core levels are then collected.

-

Data Interpretation: The binding energies of the core level peaks are determined and compared to reference values to identify the oxidation states of osmium and oxygen. The peak areas can be used for quantitative analysis of the surface composition. The characteristic asymmetric line shapes of the core-level peaks in metallic OsO₂ provide information about the density of states near the Fermi level[1].

Electrical Resistivity Measurement by the Four-Probe Method

The four-probe method is a standard technique for accurately measuring the electrical resistivity of materials, particularly for conductive samples like OsO₂, as it eliminates the influence of contact resistance.

Protocol:

-

Sample Contacting: Four equally spaced, collinear probes are brought into contact with the surface of the OsO₂ single crystal. Electrical contacts are typically made using fine wires attached with silver paint or by direct probe contact.

-

Measurement Setup: A constant DC current (I) is passed through the two outer probes using a current source. The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.

-

Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = C * (V/I) * t, where 't' is the sample thickness and 'C' is a geometric correction factor that depends on the probe spacing and the sample dimensions[7]. For a sufficiently large and thin sample, the formula simplifies.

-

Temperature Dependence: To study the metallic nature of OsO₂, the measurement is typically performed over a range of temperatures using a cryostat. The resistivity is measured at various temperatures as the sample is cooled or warmed, allowing for the determination of the temperature coefficient of resistivity.

Theoretical Calculations

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for understanding the electronic structure of materials like OsO₂.

Computational Approach:

-

Software: Quantum chemistry packages such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO are commonly used.

-

Functionals: The choice of the exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for initial structural and electronic calculations.

-

Parameters: Key parameters in the calculation include the plane-wave cutoff energy, the k-point mesh for Brillouin zone integration, and the convergence criteria for the self-consistent field calculations.

-

Outputs: DFT calculations can provide the optimized crystal structure, the electronic band structure, the density of states (DOS), and Fermi surfaces, all of which are critical for interpreting the electronic properties of OsO₂.

Conclusion

This compound stands out as a metallic oxide with a unique combination of properties stemming from its rutile crystal structure and the electronic configuration of osmium. The experimental techniques and theoretical approaches detailed in this guide provide a robust framework for the comprehensive characterization of its electronic properties. The quantitative data presented underscore its metallic nature and provide benchmark values for researchers in the field. A thorough understanding of the electronic structure of OsO₂ is paramount for its application in catalysis, electrochemistry, and the development of novel electronic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Osmium dioxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxygen | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. tek.com [tek.com]

Magnetic Properties of Osmium (IV) Oxide Thin Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osmium (IV) oxide (OsO₂), a transition metal oxide with a rutile-type crystal structure, is emerging as a material of significant scientific interest. While its electrical and catalytic properties have been the subject of investigation, its magnetic characteristics, particularly in thin film form, remain largely unexplored experimentally. This technical guide provides a comprehensive overview of the current understanding of the magnetic properties of OsO₂ thin films, drawing from theoretical predictions for the bulk material and outlining the experimental protocols necessary for their synthesis and characterization. Due to the nascent stage of research in this specific area, this document emphasizes the theoretical framework and provides experimental data on a closely related osmium-doped system to offer practical insights.

Theoretical Magnetic Properties of this compound

Theoretical studies, primarily based on density functional theory (DFT), are currently the main source of information regarding the magnetic properties of OsO₂. These calculations consistently predict that OsO₂ in its bulk form possesses an antiferromagnetic (AFM) ground state.[1] In this state, the magnetic moments of adjacent osmium (Os⁴⁺) ions align in an antiparallel fashion, resulting in a zero net magnetic moment in the absence of an external magnetic field.[1]

More recent theoretical work has proposed that OsO₂ may exhibit a novel form of magnetism known as altermagnetism.[1][2] Like conventional antiferromagnets, altermagnets have a zero net magnetization. However, they are characterized by a unique spin-splitting in their electronic band structure, a feature absent in traditional antiferromagnetic materials.[1] This property could pave the way for new applications in spintronics.

The calculated magnetic moments for the osmium atoms in the antiferromagnetic configuration are presented in the table below. It is important to note that these values are the result of theoretical calculations and await experimental verification.

Table 1: Theoretical Magnetic Properties of this compound

| Property | Value | Source |

| Magnetic Ordering | Antiferromagnetic | [1] |

| Predicted Advanced Magnetic Ordering | Altermagnetism | [1][2] |

| Calculated Magnetic Moment of Os (without spin-orbit coupling) | > Ru in RuO₂ | [3] |

| Calculated Magnetic Moment of Os (with spin-orbit coupling) | ~0.4 µB / atom | [3] |

Experimental Protocols

As of the current literature, the synthesis and magnetic characterization of pure OsO₂ thin films have not been extensively reported. The information below outlines generalized experimental protocols for the deposition and magnetic analysis of such films, based on standard techniques and drawing specific parameters from related studies.

Thin Film Synthesis

The synthesis of high-quality, single-phase OsO₂ thin films presents a significant challenge.[4] Two primary physical vapor deposition techniques are suitable for this purpose:

-

Metal-Organic Chemical Vapor Deposition (MOCVD): This technique involves the chemical reaction of a volatile osmium precursor gas with an oxidant gas on a heated substrate.

-

Precursor: A suitable metal-organic osmium compound.

-

Oxidant: Oxygen (O₂) or another oxygen-containing gas.

-

Substrate: A single-crystal substrate such as sapphire (Al₂O₃) or strontium titanate (SrTiO₃) is recommended to promote epitaxial growth.

-

Deposition Temperature: A critical parameter that needs to be optimized to achieve the desired crystalline phase and stoichiometry.

-

Challenges: The deposition of single-phase OsO₂ films by MOCVD has been reported to be difficult.[4]

-

-

Sputtering: This method involves bombarding an osmium or osmium oxide target with energetic ions (typically Argon) in a vacuum chamber, causing atoms to be ejected and deposited onto a substrate.

-

Target: A high-purity osmium or osmium oxide target.

-

Sputtering Gas: Argon (Ar).

-

Reactive Gas: Oxygen (O₂) can be introduced to control the stoichiometry of the deposited film.

-

Substrate Temperature: Can be varied to influence the crystallinity and microstructure of the film.

-

Caption: A generalized workflow for the deposition of transition metal oxide thin films.

Magnetic Characterization

Once a thin film is synthesized, its magnetic properties can be investigated using a variety of sensitive techniques.

-

Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) Magnetometry: These are highly sensitive techniques used to measure the magnetic moment of a material as a function of applied magnetic field and temperature.[5][6][7][8][9]

-

Principle: The sample is vibrated in a uniform magnetic field, inducing a voltage in a set of pick-up coils that is proportional to the sample's magnetic moment. SQUID magnetometers offer even higher sensitivity.[8]

-

Measurements: Hysteresis loops (M-H curves) can be measured to determine parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercive field (Hc). Temperature-dependent magnetization measurements (M-T curves) can identify magnetic ordering temperatures like the Néel temperature (for antiferromagnets).

-

-

Neutron Diffraction: This is a powerful technique for determining the magnetic structure of a material.[10][11][12]

-

Principle: Neutrons have a magnetic moment and can be scattered by the magnetic moments of atoms in a crystal. The resulting diffraction pattern can reveal the arrangement of these moments.

-

Application for OsO₂: Neutron diffraction would be the definitive experimental method to confirm the predicted antiferromagnetic ordering in OsO₂ thin films.[1]

-

Caption: Key techniques for the magnetic characterization of thin films.

Case Study: Magnetic Properties of Osmium-Doped Iron Oxide Thin Films

Given the scarcity of experimental data on pure OsO₂ thin films, we present data from a study on osmium-doped iron oxide thin films as a practical example of the magnetic properties that can be measured in a related system. These films were deposited by reactive RF magnetron sputtering.

Table 2: Experimental Magnetic Properties of Os-Doped Iron Oxide Thin Films

| Film Composition | Deposition Parameters | Coercivity (Hc) (Oe) | Saturation Magnetization (4πMs) (G) |

| 0.75% Os-doped iron oxide | O₂ flow: 2.7 sccm, Temp: 325 -> 241 °C | 700 - 1000 | 4000 - 6000 |

| Appreciable α-Fe₂O₃ phase | - | 130 | 1000 |

Data extracted from a study on sputtered osmium-doped iron oxide thin films.

Conclusion and Future Outlook

The magnetic properties of this compound thin films represent a frontier in materials science. Theoretical predictions point towards intriguing antiferromagnetic and potentially altermagnetic behavior, which could have significant implications for the development of novel spintronic devices. However, the experimental realization and characterization of high-quality OsO₂ thin films remain a key challenge.

Future research should focus on:

-

Optimizing thin film deposition techniques to achieve single-phase, crystalline OsO₂ films.

-

Performing comprehensive magnetic characterization of these films using techniques such as SQUID magnetometry and, crucially, neutron diffraction to experimentally verify the predicted magnetic structure.

-

Investigating the influence of strain, thickness, and stoichiometry on the magnetic properties of OsO₂ thin films.

A concerted effort in these areas will be essential to unlock the full potential of this promising material.

References

- 1. benchchem.com [benchchem.com]

- 2. Altermagnetic behavior in OsO2: Parallels with RuO2 | ORNL [ornl.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SQUID-VSM Magnetometry - Quantum Design MPMS 3 — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

- 6. condensed-matter.leeds.ac.uk [condensed-matter.leeds.ac.uk]

- 7. Superconductive Quantum Interference Device - Vibrating Sample Magnetometer (SQUID-VSM) [uni-augsburg.de]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 11. iiif.library.cmu.edu [iiif.library.cmu.edu]

- 12. iiif.library.cmu.edu [iiif.library.cmu.edu]

A-Technical Guide to Theoretical Studies on Osmium (IV) Oxide Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study Osmium (IV) oxide (OsO₂) as a catalyst. Osmium dioxide is a metallic oxide with a rutile crystal structure that is gaining significant interest in materials science and catalysis for its unique electronic and catalytic properties. This document summarizes key theoretical findings, outlines the computational methodologies employed, and visualizes fundamental catalytic processes to provide a comprehensive resource for professionals in research and drug development.

Core Concepts: The Theoretical Framework

Theoretical studies, predominantly leveraging Density Functional Theory (DFT), are crucial for understanding the catalytic mechanisms of OsO₂ at the atomic level. These computational methods allow for the detailed investigation of electronic structures, reaction pathways, and the energetics of catalytic cycles, providing insights that are often inaccessible through experimental techniques alone.

Computational Protocols

The accuracy of theoretical predictions in catalysis is highly dependent on the computational setup. While specific parameters may vary, a typical DFT protocol for studying OsO₂ catalysis involves the following steps:

-

Model Construction : The catalytic surface is modeled using a slab approach. For OsO₂, which has a rutile structure, surfaces like (110) are commonly chosen as they are often the most stable. A vacuum layer is added to separate the slab from its periodic images.

-

Defining the Calculation Level :

-

Exchange-Correlation Functional : The choice of the exchange-correlation functional is critical. Generalized Gradient Approximation (GGA) functionals, such as the Perdew-Burke-Ernzerhof (PBE) or RPBE, are widely used for solid-state and surface calculations.[1][2]

-

Basis Sets & Pseudopotentials : Plane-wave basis sets are standard for periodic systems. The interaction between core and valence electrons is described by pseudopotentials, such as the Projector-Augmented Wave (PAW) method.[1][2]

-

DFT+U : For transition metal oxides, standard DFT can sometimes fail to describe localized d electrons. The DFT+U method adds a Hubbard U term to correct for self-interaction errors and provide a more accurate description of the electronic structure.[3]

-

-

Geometry Optimization : The atomic positions of the slab and any adsorbed molecules are relaxed until the forces on each atom are minimized, ensuring the system is at a local energy minimum.

-

Adsorption Energy Calculation : The strength of the interaction between a molecule (adsorbate) and the catalyst surface is quantified by the adsorption energy (E_ads). It is typically calculated as:

-

Eads = Etotal - (Eslab + Emolecule)

-

Where Etotal is the energy of the optimized slab with the adsorbed molecule, Eslab is the energy of the bare catalyst slab, and Emolecule is the energy of the isolated molecule in the gas phase.[4] A negative value indicates a favorable adsorption process.

-

-

Reaction Pathway and Transition State Analysis : To understand the kinetics of a reaction, the minimum energy pathway between reactants and products is determined. The Nudged Elastic Band (NEB) method is a common technique for locating the transition state (the highest energy point along the reaction path) and calculating the activation energy barrier.

The following diagram illustrates a standard workflow for a DFT-based catalysis study.

Structural and Electronic Properties of OsO₂

Both theoretical calculations and experimental data confirm that OsO₂ adopts a tetragonal rutile structure (space group P4₂/mnm).[5] This structure consists of a network of corner- and edge-sharing OsO₆ octahedra. DFT calculations have been used to determine its fundamental properties, which are crucial for understanding its catalytic behavior.

| Property | Theoretical (DFT) Value | Experimental (X-ray Diffraction) Value |

| Crystal Structure | Rutile (P4₂/mnm) | Rutile (P4₂/mnm) |

| Lattice Parameters (a, c) | Values vary with functional (e.g., a=4.54 Å, c=3.21 Å) | a = 4.497 Å, c = 3.182 Å |

| Os-O Bond Lengths (Å) | 1.95 (x2), 2.01 (x4)[5] | Specific bond lengths not detailed in search results. |

| Electronic Nature | Metallic Conductor[5] | Metallic Conductor |

Note: Theoretical lattice parameters are sensitive to the chosen DFT functional and computational setup.

Key Catalytic Applications: Theoretical Insights

Theoretical studies have begun to explore the potential of OsO₂ in several important catalytic reactions.

Oxygen Evolution Reaction (OER)

The OER is a critical reaction in water splitting for hydrogen production. The conventional adsorbate evolution mechanism (AEM) on a metal oxide surface involves four proton-coupled electron transfer steps with key intermediates *OH, *O, and *OOH (where * denotes an active site on the catalyst surface).

The free energy of adsorption of these intermediates determines the theoretical overpotential, a key measure of catalyst efficiency. DFT calculations are essential for determining these adsorption energies and mapping the free energy landscape of the reaction. While data for OsO₂ is sparse, studies on analogous rutile oxides like RuO₂ and IrO₂ provide a framework for understanding the process.[6] The goal is to find a catalyst where the free energy steps are as close to the ideal 1.23 eV as possible.

The diagram below illustrates the four-step AEM pathway for the OER on a generic OsO₂ active site.

CO Oxidation

The oxidation of carbon monoxide to carbon dioxide is a vital reaction for pollution control. Theoretical studies on single-site osmium catalysts supported on MgO have shown that osmium dioxo species (Os(=O)₂) are key precursors.[2] DFT calculations, using the B3LYP functional, helped in assigning the structures of reaction intermediates, such as osmium carbonyls, which are believed to be the active species in the catalytic cycle.[2] The mechanism involves the adsorption of CO onto an Os site, its reaction with an oxygen atom (either from the OsO₂ lattice or co-adsorbed O₂), and the subsequent desorption of CO₂.

Quantitative Data for Catalysis

The adsorption energies of reactants, intermediates, and products are fundamental quantitative outputs from DFT calculations that determine reaction thermodynamics and catalyst activity. Below is a representative table structure for the kind of data generated in theoretical studies of OER on an OsO₂ surface. Actual values require specific, intensive DFT calculations.

| Intermediate | Adsorption Site | Adsorption Energy (E_ads) [eV] |

| OH | Os-top | Data not available in search results |

| O | Os-bridge | Data not available in search results |

| *OOH | Os-top | Data not available in search results |

Note: The calculation of these values is a primary objective for theoretical studies aiming to screen OsO₂ as a potential OER catalyst. The lack of readily available data highlights a key area for future research.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding and predicting the catalytic properties of this compound. DFT calculations have confirmed its structural and electronic properties and are beginning to shed light on its potential in key reactions like the OER and CO oxidation.

For researchers, scientists, and drug development professionals—where catalysis can play a role in novel synthesis pathways—computational screening offers a powerful tool to accelerate discovery. Future theoretical work should focus on:

-

Systematic Screening : Calculating the adsorption energies of key intermediates for various reactions on different OsO₂ surfaces (e.g., (110), (100), (101)) to identify the most active facets.

-

Doping and Alloying : Investigating how doping OsO₂ with other metals could enhance its catalytic activity and stability, building on insights from Os/Pt core-shell studies.[7]

-

Reaction Kinetics : Moving beyond thermodynamics to perform detailed transition state analysis for rate-determining steps in proposed catalytic cycles.

By combining robust computational protocols with targeted experimental validation, the full potential of this compound as a versatile and efficient catalyst can be unlocked.

References

discovery and history of Osmium (IV) oxide

An In-depth Technical Guide to the Discovery and History of Osmium (IV) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OsO₂), also known as osmium dioxide, is a significant compound of the platinum group metal osmium, characterized by its chemical inertness, high thermal stability, and metallic conductivity. This document provides a comprehensive exploration of the discovery and history of osmium and its dioxide. It details the initial isolation of the element, summarizes key quantitative data for OsO₂, presents various synthesis methodologies with detailed experimental protocols, and includes visualizations of historical and chemical pathways to facilitate a deeper understanding of this important inorganic compound.

Discovery and History

The discovery of the element osmium is credited to the English chemist Smithson Tennant in 1803. While investigating the black, insoluble residue remaining after dissolving crude platinum ore in aqua regia (a mixture of nitric and hydrochloric acids), Tennant concluded that this material contained new metallic elements. Previous chemists had mistaken this residue for graphite. Through a series of treatments with alkalis and acids, he successfully isolated two new metals: iridium and osmium.

Tennant's discovery was documented in a letter to the Royal Society on June 21, 1804. He named one of the new elements "osmium," derived from the Greek word osme (οσμή), meaning "smell." This was due to the pungent, chlorine-like odor of its volatile and highly toxic oxide, osmium tetroxide (OsO₄), which formed during his experiments. The discovery of osmium dioxide (OsO₂) followed the systematic study of osmium's various oxidation states. Unlike the volatile and toxic OsO₄, OsO₂ is a stable, non-volatile, and much less reactive solid.

Osmium (IV) oxide CAS number and safety data

An In-depth Technical Guide to Osmium (IV) Oxide: CAS Number and Safety Data

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and safety protocols for all reagents is paramount. This guide provides a comprehensive overview of this compound, also known as osmium dioxide, with a focus on its CAS number and detailed safety information.

Chemical Identification

This compound is a compound of osmium and oxygen.[1] It is typically a black or brown crystalline powder, though single crystals can appear golden.[2][3] This compound is noted for its high density and stability under certain conditions, making it useful in applications such as catalysis.[1]

| Identifier | Value |

| Chemical Name | This compound[1] |

| Synonyms | Osmium dioxide[1][3] |

| CAS Number | 12036-02-1[1][2][3][4][5][6] |

| Molecular Formula | OsO₂[4][6] |

| Molecular Weight | 222.2 g/mol [4][7] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Black or yellow-brown crystalline powder[2][3] |

| Odor | Chlorine-like[2] |

| Melting Point | Decomposes at 500 °C (932 °F; 773 K)[2][3] |

| Boiling Point | Not available[2] |

| Specific Gravity / Density | 7.71 g/cc[2] |

| Solubility in Water | Insoluble to slightly soluble[1][2][3][8] |

| Solubility in other solvents | Dissolves in hydrochloric acid[3] |

Safety and Hazard Information

Osmium compounds are generally considered toxic and should be handled with care.[1][2] Oxidation of osmium compounds can form the volatile and highly irritating osmium (VIII) oxide (osmium tetroxide).[2]

Toxicity and Exposure Limits

| Parameter | Value | Species | Notes |

| ACGIH TLV | 1.0 mg/m³ | For Osmium Oxide[2] | |

| OSHA PEL | Not established | For this compound[2] | |

| LD50 Oral (as OsO₄) | 14 mg/kg | Rat | [9] |

| LCLo Inhalation (as OsO₄) | 40 ppm (4 h) | Rat | [9] |

Health Effects

-

Inhalation : May cause irritation to the mucous membranes and respiratory tract.[2] Symptoms can include a burning sensation, coughing, wheezing, and shortness of breath.[10][11]

-

Skin Contact : Can cause skin irritation, redness, and burns.[2][10][11] There is a danger of absorption through the skin.[2]

-

Eye Contact : Causes strong irritation and may lead to serious eye damage.[2][10][12][13] A sensation of seeing halos around lights may occur.[12]

-

Ingestion : Harmful if swallowed and may cause heavy metal poisoning.[2][10]

Fire and Explosion Data

| Parameter | Value |

| Flammability | Non-flammable[2] |

| Flash Point | Not applicable[2] |

| Suitable Extinguishing Media | CO₂, foam, dry powder[2] |

| Hazardous Decomposition Products | May emit toxic fumes, including Osmium (VIII) oxide (OsO₄), upon decomposition.[2] |

| Special Firefighting Procedures | Firefighters must wear full-face, self-contained breathing apparatus and full protective clothing.[2] |

Experimental Protocols and Safe Handling

Personal Protective Equipment (PPE)

-

Ventilation : All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.[2][10][14]

-

Eye Protection : Chemical safety goggles or a face shield should be worn at all times.[2][10]

-

Skin Protection : Impermeable gloves (e.g., rubber) and a lab coat are required.[2][10]

-

Respiratory Protection : A NIOSH/MSHA-approved respirator should be used, especially if dust is generated.[2][10]

Handling and Storage

-

Handling : Avoid creating dust.[10] Do not breathe dust or fumes.[10] Wash hands thoroughly after handling.[2][12] Do not eat, drink, or smoke in the work area.[2][12]

-

Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] Keep away from incompatible materials such as oxidizing agents and acids.[2][10]

Spill and Leak Procedures

-

Evacuate and Isolate : Alert personnel in the area and keep unprotected persons away.[2][14]

-

Ventilate : Ensure adequate ventilation in the spill area.[2]

-

Don PPE : Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[2][14]

-

Contain and Clean :

-

Cover the spill with an absorbent material like kitty litter soaked in corn oil to decontaminate it.[14]

-

Alternatively, use a neutralizing agent or an aqueous solution of sodium sulfite.[2][14]

-

Carefully sweep or vacuum the material using a HEPA filter and place it into a sealed, airtight container for disposal.[2][15]

-

-

Decontaminate : Wash the spill area with a detergent solution or an aqueous solution of sodium sulfite.[14]

-

Disposal : Dispose of the waste in accordance with all federal, state, and local regulations.[2]

First-Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[2][10]

-

Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical advice.[2]

-

Eye Contact : Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[2] Consult a doctor immediately.[2]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][16]

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.

Caption: Workflow for safe handling and emergency response for this compound.

References

- 1. CAS 12036-02-1: Osmium oxide (OsO2) | CymitQuimica [cymitquimica.com]

- 2. Osmium Oxide - ESPI Metals [espimetals.com]

- 3. Osmium dioxide - Wikipedia [en.wikipedia.org]

- 4. colonialmetals.com [colonialmetals.com]

- 5. Osmium(IV) Oxide, Os Min | 12036-02-1-Molbase [molbase.com]

- 6. scbt.com [scbt.com]

- 7. Osmium oxide (OsO2) | O2Os | CID 187574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Osmium(IV) oxide, Os 83% min | Fisher Scientific [fishersci.ca]

- 9. LCSS: OSMIUM TETROXIDE [web.stanford.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. colonialmetals.com [colonialmetals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. chemistry.ucla.edu [chemistry.ucla.edu]

- 15. ltschem.com [ltschem.com]

- 16. tedpella.com [tedpella.com]

Solubility of Osmium (IV) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Osmium (IV) oxide (OsO₂). Due to a notable absence of quantitative solubility data in publicly available scientific literature, this document focuses on compiling the existing qualitative information and presenting a generalized, robust experimental protocol for its determination. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to systematically assess its solubility in various solvents relevant to their work.

Introduction to this compound

This compound, also known as osmium dioxide, is an inorganic compound with the chemical formula OsO₂. It typically appears as a brown to black crystalline powder, though single crystals can be golden and exhibit metallic conductivity.[1][2] Unlike the highly toxic and volatile osmium tetroxide (OsO₄), OsO₂ is not toxic.[1][2] It possesses a high density and is thermally stable, decomposing at temperatures around 500°C.[1][3] These properties make it a material of interest in catalysis and materials science.[4] A thorough understanding of its solubility is critical for its application in solution-phase reactions and material synthesis.

Qualitative Solubility of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound. The available information is primarily qualitative. The following table summarizes the known solubility characteristics of OsO₂ in different classes of solvents.

| Solvent Class | Specific Solvent | Solubility | Notes |

| Aqueous | Water (H₂O) | Insoluble/Slightly Soluble | Described as insoluble in water[1][2], with some sources indicating it is slightly soluble in cold water[5][6][7]. |

| Acids | Hydrochloric Acid (HCl) | Soluble | Dissolves in strong acids like HCl[1][4]. It is also reported to be attacked by dilute HCl[2]. |

| Aqua Regia (HCl/HNO₃) | Limited Reactivity | Bulk osmium metal shows resistance to aqua regia at room temperature, suggesting the oxide would also have limited solubility. Heating may increase dissolution[8]. | |

| Bases | Molten Alkalis | Soluble (with oxidation) | While direct solubility in aqueous bases is not well-documented, OsO₂ can be dissolved by molten alkalis in the presence of an oxidizing agent to form osmates[9]. |

| Organic Solvents | General Organic Solvents | Data Not Available | There is a notable absence of published data on the solubility of OsO₂ in common organic solvents. Based on its inorganic and polar nature, solubility is expected to be low in nonpolar organic solvents. |

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, researchers will likely need to determine the solubility of OsO₂ experimentally. The following is a generalized yet detailed protocol based on the established flask method, which can be adapted for various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

High-purity this compound powder.

-

Analytical grade solvent of interest.

-

Thermostatically controlled shaker or magnetic stirrer with temperature control.

-

High-precision analytical balance.

-

Volumetric flasks and calibrated pipettes.

-

Centrifuge and/or filtration apparatus with solvent-compatible, non-adsorptive membrane filters (e.g., PTFE).

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for accurate quantification of osmium concentration.

Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of OsO₂ to a known volume of the solvent in a sealed, inert container (e.g., a glass flask). The presence of undissolved solid is essential to ensure saturation. b. Place the sealed container in the thermostatically controlled shaker set to the desired constant temperature (e.g., 25°C). c. Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required to reach equilibrium should be determined empirically through preliminary time-course studies. d. After the equilibration period, cease agitation and allow the suspension to settle for a defined period.

-

Separation of the Saturated Solution: a. Carefully extract an aliquot of the supernatant, ensuring no solid particles are disturbed. b. To completely remove any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a pre-conditioned, solvent-compatible filter. This step is critical to prevent overestimation of solubility.

-

Analysis of Solute Concentration: a. Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent to a concentration within the linear dynamic range of the analytical instrument. b. Analyze the concentration of osmium in the diluted solution using a calibrated ICP-MS or AAS. c. Calculate the concentration of OsO₂ in the original saturated solution by accounting for the dilution factor.

-

Data Reporting: a. Express the solubility in standard units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature. b. The experiment should be performed in triplicate to ensure the reproducibility and statistical validity of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining OsO₂ solubility.

Conclusion

While this compound is generally considered insoluble in water and soluble in strong acids, the scientific community lacks precise quantitative data across a broad range of solvents. This guide consolidates the available qualitative information and provides a detailed experimental framework for researchers to systematically and accurately determine the solubility of OsO₂. The provided protocol, coupled with modern analytical techniques, will enable the generation of crucial data to support the advancement of research and development in fields utilizing this compound.

References

- 1. Osmium dioxide - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. americanelements.com [americanelements.com]

- 4. CAS 12036-02-1: Osmium oxide (OsO2) | CymitQuimica [cymitquimica.com]

- 5. This compound | 12036-02-1 [chemicalbook.com]

- 6. Osmium(IV) Oxide, Os Min [chembk.com]

- 7. Osmium(IV) oxide, Os 83% min | Fisher Scientific [fishersci.ca]

- 8. reddit.com [reddit.com]

- 9. Osmium - Wikipedia [en.wikipedia.org]

Unveiling the High-Pressure Behavior of Osmium (IV) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted pressure-induced phase transitions in Osmium (IV) oxide (OsO₂). While OsO₂ is known for its high density and potential as a superhard material, its behavior under extreme pressure is a subject of significant theoretical interest. This document synthesizes the current understanding based on first-principles calculations and outlines the experimental methodologies typically employed in such high-pressure investigations.

Predicted High-Pressure Phase Transitions of OsO₂

First-principles calculations have been instrumental in predicting the structural transformations of OsO₂ under high pressure. The most prominent theoretical work suggests a sequence of phase transitions from the ambient rutile structure to a pyrite-type structure and subsequently to a fluorite-type structure as pressure increases.

A key study systematically investigated the structural, mechanical, and electronic properties of OsO₂ under high pressure using first-principles plane-wave basis pseudopotential calculations[1][2][3]. The predicted transition sequence is as follows:

-

Rutile → Pyrite (B73398): This transition is predicted to occur at a pressure of 11.7 GPa[1][3].

-

Pyrite → Fluorite: At a much higher pressure of 62.1 GPa, the pyrite phase is expected to transform into a fluorite structure[1][3].

Notably, the calculations did not find a stable CaCl₂-type structure, which is an intermediate phase observed in the analogous compound RuO₂ under pressure[2].

Data Presentation: Predicted Properties of OsO₂ Phases

The following tables summarize the key quantitative data for the different predicted phases of this compound based on theoretical calculations.

Table 1: Predicted Phase Transition Pressures

| Transition | Predicted Pressure (GPa) |

| Rutile → Pyrite | 11.7[1][3] |

| Pyrite → Fluorite | 62.1[1][3] |

Table 2: Calculated Mechanical Properties of OsO₂ Phases

| Phase | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Elastic Constant (C₄₄) (GPa) |

| Rutile | Not specified in results | Not specified in results | Not specified in results |

| Pyrite | Not specified in results | Not specified in results | Not specified in results |

| Fluorite | 355.3[1][2][3] | 267.9[1][2][3] | 292.7[1][2][3] |

The high bulk modulus, shear modulus, and elastic constant of the predicted fluorite phase suggest it could be a candidate for superhard materials[1][2][3].

Experimental Protocols for High-Pressure Studies

While specific experimental verification of the OsO₂ phase transitions is not yet available in the reviewed literature, the general methodology for such investigations is well-established. The following protocols are based on standard practices for high-pressure studies on crystalline solids, often employing a diamond anvil cell (DAC).

Sample Preparation and Loading

-

Sample Acquisition: High-purity OsO₂ powder or single crystals are required. OsO₂ can be synthesized via methods such as chemical vapor transport[4].

-

Gasket Preparation: A gasket, typically made of a strong metal like rhenium or tungsten, is pre-indented between the two diamond anvils to a desired thickness. A sample chamber is then drilled into the center of the indentation.

-

Sample Loading: A small amount of the OsO₂ sample is placed into the sample chamber. A pressure-transmitting medium (e.g., a mixture of methanol (B129727) and ethanol, or an inert gas like argon or helium) is loaded into the chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. A pressure calibrant, such as a small ruby chip, is also included for in-situ pressure measurement via ruby fluorescence.

High-Pressure Generation and Measurement

-

Pressure Application: The pressure is gradually increased by applying a force to the back of the diamonds, typically by tightening screws on the DAC.

-

Pressure Measurement: The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby calibrant, which exhibits a pressure-dependent shift in its emission lines.

In-situ Characterization Techniques

-

Objective: To determine the crystal structure of the sample at various pressures.

-

Methodology:

-

The DAC is mounted on a synchrotron X-ray beamline.

-

A monochromatic X-ray beam is focused on the sample through one of the diamond anvils.

-

Diffracted X-rays are collected by an area detector.

-

The resulting diffraction patterns are integrated to produce one-dimensional diffraction profiles.

-

The crystal structure is determined by analyzing the positions and intensities of the diffraction peaks. Rietveld refinement can be used for detailed structural analysis[1].

-

-

Objective: To probe changes in the vibrational modes of the crystal lattice, which are sensitive to phase transitions.

-

Methodology:

-

The DAC is placed under a Raman microscope.

-

A laser beam is focused on the sample through the diamond anvil.

-

The scattered light is collected and analyzed by a spectrometer.

-

The appearance of new Raman peaks or the disappearance or splitting of existing peaks can indicate a phase transition.

-

Visualizations

Predicted Phase Transition Pathway of OsO₂

References

Surface Chemistry of Osmium (IV) Oxide Nanoparticles: A Technical Guide

This technical guide provides a comprehensive overview of the surface chemistry of Osmium (IV) oxide (OsO2) nanoparticles, tailored for researchers, scientists, and professionals in drug development. The unique electronic and catalytic properties of OsO2 nanoparticles make them a subject of growing interest in fields ranging from catalysis to nanomedicine.[1] This document details their synthesis, surface characterization, functionalization, and key applications, with a focus on the pivotal role of surface chemistry.

Synthesis of this compound Nanoparticles

The properties of OsO2 nanoparticles, including their size, morphology, and surface characteristics, are heavily influenced by the synthesis method employed.[1] Wet-chemical approaches are most common, offering a high degree of control over the final product.[1] Other methods include the sol-gel process and chemical vapor transport.[2][3]

Wet-Chemical Methods

Wet-chemical synthesis is a versatile approach for producing OsO2 nanoparticles. The two primary methods are chemical reduction and hydrolysis. A summary of key parameters for these methods is presented in Table 1.

| Synthesis Method | Precursor | Reducing/Hydrolyzing Agent | Solvent | Temperature (°C) | Typical Nanoparticle Size |

| Chemical Reduction | Osmium(III) chloride (OsCl₃) | Sodium borohydride (B1222165) (NaBH₄) | Aqueous with chitosan (B1678972) | Room Temperature | ~1.3 ± 0.2 nm |

| Hydrolysis | Potassium(IV) hexachloroosmate (K₂OsCl₆) | Water | Water | 150 - 550 °C | 40 - 450 nm |

Table 1: Summary of Key Synthesis Parameters for Wet-Chemical Methods.[1]

Other Synthesis Routes

Beyond wet-chemical methods, "dry syntheses" at high temperatures, such as thermal decomposition or pyrolysis of osmium precursors on a support material, can also produce Os nanoparticles that may subsequently be oxidized.[4]

Surface Characterization Techniques

A thorough understanding of the surface chemistry of OsO2 nanoparticles requires a suite of advanced characterization techniques. These methods provide insights into the size, morphology, crystal structure, and elemental composition of the nanoparticles' surface.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are essential for determining the size, shape, and morphology of the synthesized OsO2 nanoparticles.[1]

-

X-ray Diffraction (XRD): XRD is used to confirm the crystal structure of the nanoparticles, such as the rutile-type crystal structure of OsO2.[1][3] The presence of stabilizing agents like chitosan on the nanoparticle surface can also be detected.[3]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the nanoparticle surface. It is crucial for confirming the oxidation state of osmium as Os(IV) and detecting surface oxidation.[1][3]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with electron microscopy, EDX provides elemental analysis of the nanoparticles.[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups on the surface of the nanoparticles, particularly after surface functionalization.[3]

-

Nitrogen Adsorption-Desorption (BET analysis): This technique is used to measure the specific surface area and pore size distribution of the nanoparticles.[3]

Experimental Protocols

Detailed experimental protocols are critical for the reproducible synthesis of OsO2 nanoparticles with desired surface properties.

Protocol 1: Wet-Chemical Reduction Synthesis of Osmium Nanoparticles

This protocol describes the synthesis of osmium nanoparticles using the reduction of osmium(III) chloride in the presence of chitosan as a stabilizing agent.[1] The surface of these nanoparticles can subsequently oxidize to OsO2.[3]

Materials:

-

Osmium(III) chloride (OsCl₃)

-

Chitosan

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1% Acetic acid solution

Procedure:

-

Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.[1]

-

Add OsCl₃ to the chitosan solution to a final concentration of 1 mM.[1]

-

Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation.[1]

-

Slowly add a freshly prepared aqueous solution of NaBH₄ (10 mM) dropwise to the OsCl₃-chitosan solution while stirring.[1]

-

Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.[1]

-

Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with deionized water three times.[1]

-

Resuspend the purified osmium nanoparticles in deionized water for storage and further characterization.[1]

Protocol 2: Hydrolysis Synthesis of OsO₂ Nanospheres

This protocol details the synthesis of OsO₂ nanospheres through the hydrolysis of potassium(IV) hexachloroosmate.[1]

Materials:

-

Potassium(IV) hexachloroosmate (K₂OsCl₆)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).[1]

-

Transfer the solution to a high-pressure autoclave.[1]

-

Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and time can be varied to control the size of the nanoparticles.[1]

-

After the reaction, allow the autoclave to cool down to room temperature.[1]

-

Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.[1]

-

Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts.[1]

-

Dry the final product in a vacuum oven at 60 °C.[1]

Visualizations of Workflows and Pathways

Caption: Workflow for Synthesis and Characterization of OsO₂ Nanoparticles.

Surface Functionalization

Surface functionalization is critical for tailoring the properties of OsO2 nanoparticles for specific applications, enhancing their stability, biocompatibility, and targeting capabilities.[5][6] This modification can prevent agglomeration and oxidation, and improve dispersibility in various media.[6]

Common strategies for surface functionalization include:

-

Ligand Addition: Attaching molecules (ligands) to the nanoparticle surface. For instance, chitosan, a biocompatible polymer, can be used as a stabilizing agent during synthesis.[1][3]

-

Coating: Encapsulating the nanoparticles with a shell of another material, such as silica, to improve stability and provide a platform for further functionalization.[5][6]

Caption: Relationship between Surface Functionalization and Applications.

Applications in Research and Drug Development

The distinct surface properties of OsO2 nanoparticles make them promising candidates for a variety of applications, particularly in catalysis and biomedicine.[1][7][8]

Catalysis

Osmium and its oxides are known for their catalytic activity in various organic reactions, including oxidations and hydrogenations.[7][9] The high surface-area-to-volume ratio of OsO2 nanoparticles enhances their catalytic efficiency.[7] They are also explored for environmental catalysis, such as the breakdown of pollutants.[7]

Drug Delivery

The surface of OsO2 nanoparticles can be functionalized to carry therapeutic agents.[1][7] This high surface area allows for significant drug loading.[1] By attaching specific ligands, these nanoparticles can be directed to target cells or tissues, thereby increasing the therapeutic efficacy of a drug while minimizing systemic side effects.[1][7]

Cancer Therapy

Osmium-based compounds have demonstrated potential as chemotherapeutic agents.[1] Formulating these compounds into nanoparticles can improve their delivery to tumor sites.[7] Additionally, the generation of reactive oxygen species (ROS) by metal oxide nanoparticles can be harnessed for photodynamic or photothermal cancer therapies.[1]

Biosensing and Imaging

The unique electronic properties of OsO2 nanoparticles make them suitable for developing sensitive and selective biosensors for diagnostic purposes.[1][7] In imaging, their high electron density provides enhanced contrast in techniques like electron microscopy.[7] Recent studies have identified OsO2 as the contrast-generating species in osmium-stained biological tissues.[10]

Caption: Targeted Drug Delivery Pathway using OsO₂ Nanoparticles.

Conclusion

The surface chemistry of this compound nanoparticles is a critical determinant of their functionality and applicability. Through controlled synthesis and tailored surface functionalization, the properties of these nanoparticles can be precisely engineered for advanced applications in catalysis, drug delivery, cancer therapy, and diagnostics. Further research into the surface interactions of OsO2 nanoparticles in biological and chemical systems will continue to unlock their full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. nanorh.com [nanorh.com]

- 8. Osmium and OsO x nanoparticles: an overview of syntheses and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Osmium and OsO x nanoparticles: an overview of syntheses and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OsO2 as the Contrast-Generating Chemical Species of Osmium-Stained Biological Tissues in Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Mechanical Modeling of OsO2 Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium dioxide (OsO₂), a transition metal oxide with a rutile crystal structure, is gaining increasing attention in materials science and catalysis. Its metallic conductivity and potential for high catalytic activity make it a compelling candidate for a variety of applications, including as a catalyst in pharmaceutical synthesis and other fine chemical production processes. Understanding the surface properties of OsO₂ at the atomic level is crucial for unlocking its full potential. Quantum mechanical modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure, stability, and reactivity of metal oxide surfaces.

This in-depth technical guide provides a comprehensive overview of the quantum mechanical modeling of OsO₂ surfaces. Due to the limited availability of specific experimental and computational data for OsO₂, this guide leverages data from the isostructural and well-studied ruthenium dioxide (RuO₂) as a reliable proxy. This approach allows for a robust theoretical framework for understanding and predicting the behavior of OsO₂ surfaces.

Computational Methodology

The theoretical investigation of OsO₂ surfaces is predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical method that allows for the calculation of the electronic structure of materials.

Density Functional Theory (DFT) Workflow

A typical DFT workflow for modeling metal oxide surfaces involves several key steps. The process begins with the construction of a slab model from the bulk crystal structure. This is followed by geometric optimization to find the lowest energy configuration of the atoms in the slab. Finally, the electronic properties and surface energies are calculated.

Caption: A generalized workflow for DFT calculations of OsO₂ surface properties.

Experimental Protocols

1. Computational Details for DFT Calculations:

-

Software Package: Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave DFT code for these types of calculations.

-

Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a standard choice for describing the electron exchange and correlation in metal oxide systems.

-

Slab Model Construction: To model a specific surface (e.g., the stable (110) facet), a slab is created by cleaving the bulk OsO₂ crystal. A vacuum layer of at least 15 Å is typically added to prevent interactions between periodic images of the slab. The slab should be thick enough to ensure that the central layers exhibit bulk-like properties.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is converged to ensure accurate total energy calculations.

-

Energy Cutoff: A plane-wave energy cutoff is chosen to ensure the convergence of the total energy. This value is typically determined through convergence tests.

2. Synthesis of OsO₂ Single Crystals for Experimental Validation:

High-quality single crystals of OsO₂ for surface science studies can be synthesized using the chemical vapor transport (CVT) method.

-

Procedure: Polycrystalline OsO₂ powder is sealed in a quartz ampoule with a transport agent (e.g., a halogen-containing compound). A temperature gradient is established along the ampoule, with the source material at the hotter end and the growth zone at the cooler end. The OsO₂ reacts with the transport agent to form a volatile species that diffuses to the cooler zone and decomposes, depositing OsO₂ single crystals.[1][2]

3. Experimental Surface Science Techniques:

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states of the atoms on the OsO₂ surface.[3][4][5][6][7]

-

Protocol: An OsO₂ single crystal is placed in an ultra-high vacuum (UHV) chamber. The surface is irradiated with X-rays of a specific energy, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of the emitted electrons, from which their binding energies can be determined, providing information about the elemental and chemical state of the surface.

-

-

Temperature Programmed Desorption (TPD): TPD is employed to study the adsorption and desorption kinetics of molecules on the OsO₂ surface.[8][9][10][11][12]

-

Protocol: The OsO₂ crystal in a UHV chamber is cooled to a low temperature, and a specific gas (e.g., CO, O₂, H₂O) is introduced to adsorb onto the surface. The crystal is then heated at a linear rate, and a mass spectrometer detects the molecules that desorb from the surface as a function of temperature. This provides information about the binding energies and reaction kinetics of the adsorbates.

-

Data Presentation

Surface Stability of Rutile Oxides

The stability of a crystal surface is quantified by its surface energy (γ), which is the excess energy at the surface compared to the bulk. Lower surface energy indicates a more stable surface. For rutile-structured oxides like OsO₂, the (110) surface is generally the most stable. The following table presents calculated surface energies for the analogous RuO₂.

| Surface Plane | Surface Energy (J/m²) |

| (110) | 0.98 |

| (100) | 1.39 |

| (001) | 1.57 |

| (101) | 1.22 |

Data sourced from DFT calculations on RuO₂ and serves as an estimate for OsO₂.[13]

Adsorption Energies on the (110) Surface

Adsorption energy is a key descriptor of the interaction strength between a molecule and a surface. A more negative adsorption energy indicates a stronger bond. The following table provides calculated adsorption energies for common probe molecules on the RuO₂ (110) surface, which can be used as a proxy for OsO₂ (110).

| Adsorbate | Adsorption Site | Adsorption Energy (eV) |

| CO | On-top Ru | -1.46 |

| O₂ | Bridge O vacancy | -1.73 |

| H₂O | On-top Ru | -0.69 (molecular) |

| H₂O | Dissociated | -1.22 |

Data sourced from DFT calculations on RuO₂ (110).[14][15]

Catalytic Activity: A Case Study of CO Oxidation

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a crucial reaction in catalysis, often used as a model reaction to probe the activity of metal oxides. On rutile oxide surfaces, the Mars-van Krevelen mechanism is a commonly proposed pathway.

Mars-van Krevelen Mechanism for CO Oxidation

This mechanism involves the participation of lattice oxygen from the catalyst surface in the oxidation of the reactant. The resulting oxygen vacancy is then replenished by gas-phase oxygen.

Caption: A schematic representation of the Mars-van Krevelen catalytic cycle for CO oxidation on an OsO₂ surface.

Conclusion

Quantum mechanical modeling, particularly DFT, provides invaluable insights into the surface properties of OsO₂. By leveraging data from the analogous and well-characterized RuO₂ system, a robust theoretical framework can be established to understand the stability, reactivity, and catalytic potential of OsO₂ surfaces. The detailed computational and experimental protocols outlined in this guide offer a practical foundation for researchers to further explore this promising material. The continued synergy between theoretical modeling and experimental surface science will be crucial in designing and optimizing OsO₂-based catalysts for a wide range of applications, including in the development of novel pharmaceuticals and fine chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Webinar: XPS Simplified - Understanding Metal Surfaces and Oxides [thermofisher.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. X-Ray Photoelectron Spectroscopy for material surface analysis [semiconductor.altertechnology.com]

- 8. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]

- 9. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]

- 10. digital.library.txst.edu [digital.library.txst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. matec-conferences.org [matec-conferences.org]

- 14. pure.mpg.de [pure.mpg.de]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Osmium (IV) Oxide Nanoparticles: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Osmium (IV) oxide (OsO₂) nanoparticles. These nanoparticles are gaining significant interest in various research and development fields, including catalysis, advanced materials, and particularly in biomedical applications such as drug delivery and cancer therapy, owing to their unique physicochemical properties.[1]

Overview of Synthesis Methods

The synthesis of this compound nanoparticles can be accomplished through several methods, with wet-chemical and hydrothermal approaches being the most prevalent.[1] The choice of method is critical as it influences the resulting nanoparticles' size, morphology, crystallinity, and surface chemistry, which in turn dictate their suitability for specific applications.[2]

-

Wet-Chemical Synthesis: This bottom-up approach involves the chemical reduction of an osmium precursor in a liquid medium.[3][4] It offers excellent control over nanoparticle size and distribution by manipulating parameters such as precursor concentration, the type of reducing and stabilizing agents, and reaction temperature.[1][5]

-

Hydrothermal Synthesis: This method utilizes high temperatures and pressures in an aqueous solution to induce the hydrolysis of an osmium precursor, leading to the formation of OsO₂ nanoparticles.[1] Hydrothermal synthesis is effective for producing crystalline nanoparticles and allows for size and morphology control by varying the reaction temperature and duration.[1][2]

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize quantitative data from various synthesis protocols for this compound nanoparticles, providing a comparative overview of how different experimental parameters influence the final product.

Table 1: Wet-Chemical Synthesis of Osmium Oxide Nanoparticles

| Osmium Precursor | Precursor Concentration | Reducing Agent | Stabilizing Agent | Solvent | Temperature (°C) | Resulting Nanoparticle Size | Reference |

| Osmium(III) chloride (OsCl₃) | 1 mM | Sodium borohydride (B1222165) (NaBH₄) | Chitosan (B1678972) | Aqueous | Room Temperature | ~1.3 ± 0.2 nm | [1] |

| Osmium(III) chloride (OsCl₃) | 100 mM | - | - | 66% Water, 33% Methanol | 85 | 1.6 ± 0.4 nm | [6] |

| Hydrogen hexachloroosmate(IV) (H₂OsCl₆) | 100 mM | - | - | 66% Water, 33% Methanol | 85 | 1.7 ± 0.3 nm | [6] |

| Osmium tetroxide (OsO₄) | Varied | Tetrabutylammonium borohydride (TBABH₄) | - | Water-Toluene (two-phase) | Ambient | 1 ± 0.2 nm, 10-30 nm, 22 ± 2 nm, 31 ± 3 nm | [6] |

| Osmium tetroxide (OsO₄) | Not Specified | Ascorbic acid | Ascorbic acid | Aqueous | Not Specified | 1-1.5 nm | [6] |

Table 2: Hydrothermal Synthesis of this compound Nanoparticles

| Osmium Precursor | Precursor Concentration | Solvent | Temperature (°C) | Time (hours) | Resulting Nanoparticle Size | Reference |

| Potassium(IV) hexachloroosmate (K₂OsCl₆) | 0.01 M | Water | 200 | 24 | 40 - 450 nm (tunable with temperature and time) | [1] |

| Iron Nitrate | Not Specified | Water | 100 | 12 | 14.5 ± 4 nm | [7] |

| Iron Nitrate | Not Specified | Water | 180 | 12 | 29.9 ± 9 nm | [7] |

| Iron Nitrate | Not Specified | Water | 180 | 48 | 123 ± 44 nm | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound nanoparticles.

Protocol 1: Wet-Chemical Synthesis of Osmium Nanoparticles[1]

This protocol describes the synthesis of osmium nanoparticles via the reduction of Osmium(III) chloride in the presence of chitosan as a stabilizing agent.

Materials:

-

Osmium(III) chloride (OsCl₃)

-

Chitosan

-

Sodium borohydride (NaBH₄)

-

1% Acetic acid solution

-

Deionized water

Procedure:

-

Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.

-

Add OsCl₃ to the chitosan solution to a final concentration of 1 mM.

-

Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation of the osmium precursor.

-

Prepare a fresh 10 mM aqueous solution of NaBH₄.

-

Slowly add the NaBH₄ solution dropwise to the OsCl₃-chitosan solution while maintaining vigorous stirring.

-

Continue stirring the reaction mixture for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.[1]

-

Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

-

Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps two more times.

-

Resuspend the purified osmium nanoparticles in deionized water for storage and subsequent characterization.

Protocol 2: Hydrothermal Synthesis of this compound Nanospheres[1]

This protocol details the synthesis of OsO₂ nanospheres through the hydrolysis of Potassium(IV) hexachloroosmate at elevated temperature and pressure.

Materials:

-

Potassium(IV) hexachloroosmate (K₂OsCl₆)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).

-

Transfer the precursor solution to a high-pressure autoclave with a Teflon liner.

-

Seal the autoclave and heat it to the desired temperature (e.g., 200 °C). Maintain the temperature for a specific duration (e.g., 24 hours). Note that the size of the resulting nanoparticles can be controlled by varying the temperature and reaction time.[1]

-

After the reaction is complete, allow the autoclave to cool down to room temperature.

-

Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.[1]

-

Wash the collected nanoparticles with deionized water and then with ethanol to remove any unreacted precursors or byproducts.

-

Dry the final product in a vacuum oven at 60 °C.

Protocol 3: Characterization of this compound Nanoparticles

A. Transmission Electron Microscopy (TEM) for Size and Morphology Analysis [8][9]

-

Sample Preparation:

-

Disperse the synthesized OsO₂ nanoparticles in a suitable solvent (e.g., ethanol or water) at a low concentration.

-

Place a 10 µL drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.[8]

-

Allow the solvent to evaporate completely at room temperature, leaving the nanoparticles deposited on the grid.

-

-

Imaging:

-

Load the prepared grid into the TEM.

-

Operate the TEM at a suitable accelerating voltage (e.g., 80-200 kV).

-